Methyl 2-methyl-2-(methylamino)butanoate hydrochloride
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Overview
Description
Methyl 2-methyl-2-(methylamino)butanoate hydrochloride is an organic compound with the empirical formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-(methylamino)butanoate hydrochloride typically involves the esterification of 2-methyl-2-(methylamino)butanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then subjected to rigorous quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(methylamino)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 2-methyl-2-(methylamino)butanoic acid.
Reduction: 2-methyl-2-(methylamino)butanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-2-(methylamino)butanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-methyl-2-(methylamino)butanoic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylbutanoate: Similar in structure but lacks the amino group.
Methyl 2-hydroxy-2-methylbutanoate: Contains a hydroxyl group instead of an amino group.
Butanoic acid, 2-methyl-, 3-methylbutyl ester: Different ester group but similar backbone structure .
Uniqueness
Methyl 2-methyl-2-(methylamino)butanoate hydrochloride is unique due to the presence of both an ester and an amino group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H16ClNO2 |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
methyl 2-methyl-2-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5-7(2,8-3)6(9)10-4;/h8H,5H2,1-4H3;1H |
InChI Key |
PRUUAOCKDQKUOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)OC)NC.Cl |
Origin of Product |
United States |
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